1,4-Bis(2-chloroethylthio)butane

Description

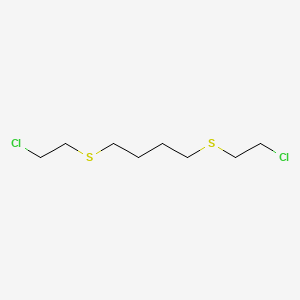

Structure

3D Structure

Properties

CAS No. |

142868-93-7 |

|---|---|

Molecular Formula |

C8H16Cl2S2 |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

1,4-bis(2-chloroethylsulfanyl)butane |

InChI |

InChI=1S/C8H16Cl2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h1-8H2 |

InChI Key |

AYSIRJGVBLMLAS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCSCCCl)CSCCCl |

physical_description |

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(2-chloroethylthio)butane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,4-Bis(2-chloroethylthio)butane is a chemical substance related to sulfur mustards and is classified as a chemical warfare agent. Its synthesis and handling should only be undertaken by qualified professionals in a properly equipped and certified laboratory facility with appropriate safety measures and in compliance with all applicable laws and regulations. This document is intended for informational and research purposes only.

Introduction

This compound, with the chemical formula C₈H₁₆Cl₂S₂, is an organosulfur compound and a structural analog of sulfur mustard.[1][2] These compounds are characterized by the presence of two 2-chloroethylthio groups. Due to its relationship with chemical warfare agents, research on this specific molecule is often focused on the development of detection methods, protective measures, and decontamination protocols. This guide provides a comprehensive overview of the plausible synthesis and purification methodologies for this compound, based on established principles of organic sulfur chemistry and literature on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Much of the experimental data for this specific compound is not publicly available; therefore, some properties are computed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆Cl₂S₂ | [1] |

| Molecular Weight | 247.249 g/mol | [2][3] |

| CAS Number | 142868-93-7 | [1][2] |

| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | [3][4] |

| Odor | Likely has a strong, unpleasant odor | [4] |

| Boiling Point | Data unavailable | [3] |

| Melting Point | Data unavailable | [3] |

| Water Solubility | Expected to be low | [3] |

Synthesis Methodology

The synthesis of this compound can be logically approached through a nucleophilic substitution reaction. The most direct route involves the reaction of 1,4-butanedithiol (B72698) with a suitable 2-chloroethylating agent. A plausible two-step synthesis is outlined below, starting from the preparation of 1,4-butanedithiol.

Synthesis of 1,4-Butanedithiol (Precursor)

1,4-Butanedithiol is a key precursor for the synthesis.[5] It can be prepared from 1,4-dibromobutane (B41627) and thiourea (B124793), followed by hydrolysis.[4]

Reaction Scheme:

-

Formation of the isothiouronium salt: Br-(CH₂)₄-Br + 2 H₂NCSNH₂ → [H₂NCS(NH₂)S(CH₂)₄S(NH₂)CSNH₂]²⁺ 2Br⁻

-

Hydrolysis to the dithiol: [H₂NCS(NH₂)S(CH₂)₄S(NH₂)CSNH₂]²⁺ 2Br⁻ + 2 NaOH → HS(CH₂)₄SH + 2 H₂NCONH₂ + 2 NaBr

Experimental Protocol:

-

Step 1: Formation of the Tetramethylene-bis-isothiouronium dibromide. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol (B145695). Add 1,4-dibromobutane to the solution. Heat the mixture to reflux for 3-4 hours. The isothiouronium salt will precipitate out of the solution upon cooling.

-

Step 2: Hydrolysis. Collect the precipitated salt by filtration. In a separate flask, prepare a solution of sodium hydroxide (B78521) in water. Add the isothiouronium salt to the sodium hydroxide solution and reflux the mixture for 2-3 hours.

-

Step 3: Isolation and Purification. After cooling, the mixture is acidified with a dilute acid (e.g., HCl) and extracted with a suitable organic solvent like diethyl ether or dichloromethane (B109758). The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 1,4-butanedithiol can be purified by vacuum distillation.[6]

Synthesis of this compound

The final product is synthesized via a nucleophilic substitution reaction between the dithiolate of 1,4-butanedithiol and a 2-chloroethylating agent, such as 2-chloroethanol (B45725), which would then require a subsequent chlorination step, or more directly with a reagent like 1-bromo-2-chloroethane. A common method for the synthesis of similar sulfur mustards involves the reaction of a diol with a chlorinating agent.[7]

Reaction Scheme:

-

Formation of the bis(2-hydroxyethylthio)butane intermediate: HS(CH₂)₄SH + 2 HOCH₂CH₂Cl → HOCH₂CH₂S(CH₂)₄SCH₂CH₂OH + 2 HCl

-

Chlorination of the diol intermediate: HOCH₂CH₂S(CH₂)₄SCH₂CH₂OH + 2 SOCl₂ → ClCH₂CH₂S(CH₂)₄SCH₂CH₂Cl + 2 SO₂ + 2 HCl

Experimental Protocol:

-

Step 1: Synthesis of 1,4-Bis(2-hydroxyethylthio)butane. In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by cautiously adding sodium metal.[8] To this, add 1,4-butanedithiol dropwise to form the dithiolate. Then, add 2-chloroethanol dropwise to the solution.[8] The reaction mixture is then refluxed for 3-4 hours.[8] After cooling, the precipitated sodium chloride is filtered off. The filtrate is concentrated under reduced pressure to yield the crude diol.

-

Step 2: Chlorination. In a flask equipped with a reflux condenser and a gas trap, dissolve the crude 1,4-Bis(2-hydroxyethylthio)butane in an inert solvent like dichloromethane. Cool the solution in an ice bath. Add thionyl chloride dropwise with stirring. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 2-3 hours until the evolution of HCl and SO₂ ceases.

-

Step 3: Work-up. The reaction mixture is cooled and the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. Given the nature of the compound, purification should be carried out with extreme caution.

Purification Methods:

-

Column Chromatography: If distillation is not effective, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be suitable for eluting the relatively non-polar product.[9]

-

Washing/Extraction: A simple work-up involving washing the crude product with water and a bicarbonate solution helps to remove acidic impurities.[8]

Table 2: Summary of Purification Techniques for Organic Sulfides

| Method | Description | Applicability |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Suitable for thermally stable liquids. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Effective for separating compounds with different polarities. |

| Recrystallization | Purification of solids based on differences in solubility. | Not applicable if the product is a liquid at room temperature. |

| Solvent Extraction | Separation based on the differential solubility of a compound in two immiscible liquids. | Useful for removing water-soluble impurities. |

Visualization of Synthesis Workflow

The overall synthesis process can be visualized as a two-stage workflow.

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

This compound is expected to have similar hazardous properties to sulfur mustard, which is a potent vesicant (blistering agent) and a known carcinogen.[3][10]

-

Handling: All manipulations should be conducted in a certified fume hood with appropriate engineering controls.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, a lab coat, and full-face protection are mandatory. For operations with a higher risk of exposure, specialized protective suits and respiratory protection may be necessary.

-

Decontamination: Spills should be decontaminated immediately with a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) or a specialized decontaminant).

-

Waste Disposal: All contaminated materials and chemical waste must be disposed of in accordance with institutional and national regulations for hazardous chemical waste.

This guide provides a theoretical framework for the synthesis and purification of this compound. The practical execution of these procedures requires a high level of expertise in synthetic organic chemistry and a thorough understanding of the hazards associated with handling highly toxic compounds.

References

- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Page loading... [guidechem.com]

- 5. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]

- 6. 1,4-BUTANEDITHIOL | 1191-08-8 [chemicalbook.com]

- 7. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Mechanism of Action of 1,4-Bis(2-chloroethylthio)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent and a sulfur mustard analog. While specific research on this exact compound is limited, its mechanism of action can be largely inferred from the extensive studies on sulfur mustards. This guide synthesizes the current understanding of how these agents exert their cytotoxic effects, focusing on DNA alkylation, the induction of cellular stress pathways, and subsequent apoptosis. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound belongs to the class of sulfur mustards, which are potent vesicants and cytotoxic agents.[1] Their high reactivity stems from the presence of two chloroethylthio groups, enabling them to act as bifunctional alkylating agents. This characteristic allows them to form covalent bonds with nucleophilic sites on various biomolecules, with DNA being the primary target for their cytotoxic effects. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). Understanding the intricate molecular mechanisms underlying the action of this compound and its analogs is crucial for the development of effective countermeasures and for exploring their potential as anticancer agents.

Core Mechanism of Action: DNA Alkylation and Cross-linking

The central mechanism of action of this compound, like other sulfur mustards, is its ability to alkylate DNA. This process is initiated by an intramolecular cyclization of the chloroethyl group to form a highly reactive episulfonium ion. This electrophilic intermediate then readily reacts with nucleophilic centers in DNA, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.

As a bifunctional agent, this compound can react with two different nucleophilic sites, leading to the formation of DNA monoadducts, intrastrand cross-links (between bases on the same DNA strand), and interstrand cross-links (ICLs) between bases on opposite DNA strands. ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[2]

DNA Adducts Profile

-

Monoadducts:

-

N7-(2-hydroxyethylthioethyl)guanine

-

N3-(2-hydroxyethylthioethyl)adenine

-

-

Cross-links:

-

Bis(2-guanin-7-yl-ethyl)sulfide (linking two guanines)

-

The formation of these adducts distorts the DNA double helix, creating a signal for the cellular DNA damage response machinery.

Cellular Responses to DNA Damage

The formation of DNA adducts by this compound triggers a complex network of cellular signaling pathways designed to address the damage. These responses can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too extensive, the initiation of apoptosis.

Cell Cycle Arrest

Upon detection of DNA damage, the cell cycle is halted to prevent the replication of damaged DNA, which could lead to mutations or cell death. This arrest is primarily mediated by the activation of checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). These kinases phosphorylate and activate a range of downstream targets, including the tumor suppressor protein p53.

DNA Damage Signaling Pathways

Several key signaling pathways are activated in response to the DNA damage induced by sulfur mustard analogs:

-

p53 Signaling Pathway: The p53 protein, often referred to as the "guardian of the genome," plays a central role in the response to DNA damage.[5] Activated p53 can induce the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, Noxa).[6][7] In response to DNA cross-linking agents, the p53-mediated apoptotic pathway is a critical determinant of cell fate.[8]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[9] Exposure to sulfur mustards can lead to the activation of the canonical NF-κB pathway.[10] However, the precise role of NF-κB in sulfur mustard-induced cell death is complex, with some studies suggesting it may have both pro-apoptotic and anti-apoptotic roles depending on the cellular context.[11]

-

MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including stress responses. Sulfur mustard exposure activates several MAPK pathways, including the ERK, JNK, and p38 MAPK pathways.[10] These pathways can contribute to both inflammatory responses and the induction of apoptosis.

Induction of Apoptosis

When the DNA damage caused by this compound is irreparable, the cell undergoes programmed cell death, or apoptosis. This is a tightly regulated process that ensures the removal of damaged cells without inducing an inflammatory response. Apoptosis is executed by a family of proteases called caspases.

Caspase Activation Cascade

Sulfur mustards have been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[12]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, and leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

Both caspase-8 and caspase-9 can then cleave and activate the executioner caspase, caspase-3, which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[13][14] Studies on sulfur mustard have shown a feedback amplification loop where activated caspase-3 can further activate caspase-8, amplifying the apoptotic signal.[13]

Quantitative Data

Specific quantitative cytotoxicity data, such as IC50 values for this compound, are not widely available in peer-reviewed literature. However, a study on novel synthetic (2-chloroethylthio)-1,4-naphthoquinones in prostate cancer cells provides some context. In this study, the introduction of a second 2-chloroethylthio moiety did not significantly increase the cytotoxic activity compared to the mono-substituted derivative, with both showing activity in the nanomolar range in various prostate cancer cell lines.[15][16][17] This suggests that bifunctional alkylating agents containing the 2-chloroethylthio group are potent cytotoxic compounds.

Experimental Protocols

Comet Assay for Detection of DNA Cross-linking

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and cross-links.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." To detect cross-links, cells are first treated with a known DNA damaging agent (e.g., gamma radiation) to induce strand breaks. The presence of cross-links will impede the migration of the fragmented DNA, resulting in a smaller comet tail.

Detailed Protocol: A detailed protocol for the comet assay can be complex and requires optimization for specific cell types and damaging agents. A general outline is provided below. For a comprehensive protocol, refer to established methodologies.

-

Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with low melting point agarose and spread onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in cold lysis buffer (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Induction of Strand Breaks (for cross-linking detection): Expose the slides to a fixed dose of gamma radiation or a chemical known to induce strand breaks.

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA migration (e.g., tail length, tail moment).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Detailed Protocol:

-

Cell Preparation: Induce apoptosis in your cell line of interest using this compound. Include untreated and positive controls.

-

Harvesting: Harvest cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for Caspase Activation

Principle: Western blotting can be used to detect the cleavage of caspases, which is a hallmark of their activation. Pro-caspases are cleaved into smaller, active subunits. Antibodies specific to either the pro-form or the cleaved form of a caspase can be used to assess its activation state.

Detailed Protocol:

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., cleaved caspase-3, caspase-8, caspase-9).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again and then add a chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of the cleaved caspase in each sample. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Visualizations

Figure 1: DNA Damage Response Pathway initiated by this compound.

Figure 2: Apoptosis Signaling Pathways activated by sulfur mustard analogs.

Figure 3: Experimental workflow for the analysis of apoptosis.

Conclusion

This compound, as a sulfur mustard analog, is a potent cytotoxic agent whose primary mechanism of action is the alkylation of DNA, leading to the formation of interstrand cross-links. This genotoxic stress activates a complex cellular response involving key signaling pathways such as p53, NF-κB, and MAPKs. Ultimately, overwhelming DNA damage leads to the induction of apoptosis through the activation of caspase cascades. While further research is needed to elucidate the specific quantitative aspects and unique molecular interactions of this compound, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this class of compounds. The detailed experimental protocols and pathway visualizations serve as practical tools to facilitate future investigations into its mechanism of action and potential therapeutic applications.

References

- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NFκB gene expression survey in peripheral blood cell of Sardasht warfare agent victims 20 years after exposure to sulfur mustard - Iranian Journal of War and Public Health - مجله طب جانباز [ijwph.ir]

- 10. Role of NF-kappaB/RelA and MAPK pathways in keratinocytes in response to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfur mustard induced cytokine production and cell death: investigating the potential roles of the p38, p53, and NF-kappaB signaling pathways with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Sulfur mustard induces apoptosis in lung epithelial cells via a caspase amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells | MDPI [mdpi.com]

- 16. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-Bis(2-chloroethylthio)butane, a compound of interest in various research and development sectors. This document details the available spectroscopic data, outlines experimental methodologies for its characterization, and presents this information in a structured format to facilitate its use in scientific endeavors.

Chemical Identity

This compound is a sulfur-containing organic compound with the following key identifiers:

| Property | Value |

| Chemical Formula | C8H16Cl2S2[1][2] |

| Molecular Weight | 247.249 g/mol [1][2] |

| CAS Number | 142868-93-7[1][2] |

| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane[3] |

Spectroscopic Data

This section summarizes the key spectroscopic data available for this compound, covering mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 63 | 100.0 | [C2H3S]+ |

| 109 | 85.0 | [C4H9S2]+ |

| 121 | 75.0 | [C5H9S2]+ |

| 184 | 60.0 | [M - C2H4Cl]+ |

| 246 | 20.0 | [M]+. (Molecular Ion) |

Note: The fragmentation data is interpreted from the mass spectrum available on the NIST WebBook.[1] The relative intensities are approximate.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is available on SpectraBase.[4] While direct access to the full spectrum data requires an account, the expected characteristic absorption bands are listed below based on the known structure.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 2950 - 2850 | C-H stretch | Alkane (CH2) |

| 1470 - 1430 | C-H bend (scissoring) | Alkane (CH2) |

| 730 - 650 | C-Cl stretch | Chloroalkane |

| 700 - 600 | C-S stretch | Thioether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A 13C NMR spectrum for this compound is available in the literature and on SpectraBase, with the solvent being CDCl3.[5]

Table 3: 13C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 28.5 | -S-CH2-C H2-CH2-CH2-S- |

| 31.8 | -S-C H2-CH2-CH2-C H2-S- |

| 34.9 | Cl-CH2-C H2-S- |

| 43.5 | Cl-C H2-CH2-S- |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard analytical techniques.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation : Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Conditions :

-

Column : A non-polar column, such as a DB-5ms, is suitable.

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

Ion Source Temperature : 230 °C.

-

Transfer Line Temperature : 280 °C.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with reference spectra from databases like the NIST Mass Spectral Library.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation : A standard FTIR spectrometer.

-

Data Acquisition :

-

Spectral Range : 4000 - 400 cm-1.

-

Resolution : 4 cm-1.

-

Scans : Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Background : Record a background spectrum of the clean KBr/NaCl plates.

-

-

Data Analysis : Process the raw data by performing a background subtraction and Fourier transform. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Nucleus : 13C.

-

Pulse Program : A standard proton-decoupled 13C experiment (e.g., zgpg30).

-

Spectral Width : Approximately 200-250 ppm.

-

Number of Scans : A sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands depending on the sample concentration and instrument).

-

Relaxation Delay : 1-2 seconds.

-

-

Data Processing : Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the solvent peak or TMS.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis or application-specific method development, consulting the primary literature and spectral databases is recommended.

References

Technical Guide: 1,4-Bis(2-chloroethylthio)butane as a Sulfur Mustard Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethylthio)butane is an organosulfur compound and a structural analog of the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide).[1][2][3] Due to its similar chemical structure, it is expected to exhibit comparable reactivity and biological effects, making it a relevant subject of study for developing medical countermeasures and detection methods for vesicant agents.[1][2][3] Like sulfur mustard, it is classified as a blistering agent (vesicant) and a strong alkylating agent.[4][5][6] The presence of two 2-chloroethylthio groups suggests a mechanism of action involving the formation of highly reactive sulfonium (B1226848) ions that can alkylate biological macromolecules, such as DNA and proteins.[4][7] This guide provides a technical overview of its chemical properties, toxicological mechanisms, and relevant experimental data.

Chemical and Physical Properties

This compound is a chemical weapon-related compound that is expected to react similarly to sulfur mustard.[1][2] It is regulated under the Chemical Weapons Convention (CWC) and is considered a chemical weapon precursor.[1][5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane | [1] |

| CAS Number | 142868-93-7 | [1][8][9][10] |

| Molecular Formula | C₈H₁₆Cl₂S₂ | [1][5][8][9][10] |

| Molecular Weight | 247.25 g/mol | [1][8][10] |

| Canonical SMILES | C(CCSCCCl)CSCCCl | [5][11] |

| InChIKey | AYSIRJGVBLMLAS-UHFFFAOYSA-N | [5][9][11] |

| Physical Description | Expected to be similar to sulfur mustard (oily liquid) | [1][2] |

| Reactivity | No rapid reaction with air or water is reported.[1][2][3] It is categorized under halogenated organic compounds and organic sulfides.[1][3] |

Synthesis

-

Formation of a di-thiol: The synthesis likely starts with 1,4-butanedithiol.

-

Alkylation: The dithiol is then reacted with an agent like 2-chloroethanol (B45725) or ethylene (B1197577) oxide to introduce the 2-hydroxyethylthio groups, followed by chlorination using an agent like thionyl chloride to yield the final product.[12]

This proposed pathway is analogous to established methods for producing sulfur mustard, which often use thiodiglycol (B106055) as a key intermediate.[12]

Caption: Proposed synthesis workflow for this compound.

Toxicological Data and Mechanism of Action

As a sulfur mustard analog, this compound is a potent alkylating agent and vesicant.[5][13] Its toxicity is driven by its ability to form cyclic sulfonium ions, which are highly reactive electrophiles that readily alkylate nucleophilic sites on cellular macromolecules.

Table 2: Protective Action Criteria (PAC)

| PAC Value | Concentration | Source |

| PAC-1 | 0.1 mg/m³ | [2] |

| PAC-2 | 0.2 mg/m³ | [2] |

| PAC-3 | 3.2 mg/m³ | [2] |

Mechanism of DNA Alkylation and Cytotoxicity

The primary mechanism of cytotoxicity for sulfur mustards involves the alkylation of DNA.[4][14] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6]

-

Intramolecular Cyclization: The 2-chloroethylthio moiety undergoes an intramolecular cyclization to form a highly reactive and unstable episulfonium ion (a cyclic sulfonium ion).

-

DNA Adduct Formation: This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.[15]

-

Cross-linking: Due to its bifunctional nature, a single molecule of this compound can alkylate two different DNA bases, leading to the formation of DNA monoadducts and, more critically, inter- and intrastrand cross-links.[16] These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.[16]

This DNA damage triggers a cellular stress response, including the phosphorylation of histone H2A.X, a marker for DNA double-strand breaks.[6] If the damage is too extensive to be repaired, the cell will undergo apoptosis.

Caption: Mechanism of DNA alkylation and induced cytotoxicity.

Other Cellular Effects

Beyond direct DNA damage, sulfur mustard analogs induce toxicity through multiple other pathways:

-

Oxidative Stress: Exposure can lead to the generation of reactive oxygen species (ROS), causing mitochondrial dysfunction and oxidation of cellular components.[17]

-

Inflammation: The initial cellular damage triggers a strong inflammatory response, contributing to tissue injury and the characteristic blistering.[6]

-

Protein Alkylation: The reactive episulfonium ion can also alkylate various proteins and enzymes, disrupting their function.[7]

-

Chromosomal Instability: Analogs like 2-chloroethyl ethylsulfide (CEES) have been shown to induce centrosome amplification, which can lead to unequal chromosome segregation during mitosis and result in aneuploidy, a hallmark of cancer.[18]

Experimental Protocols

Detailed experimental protocols require access to full-text research articles. However, based on the provided information, the general methodologies for key experiments can be outlined.

Protocol: In Vitro DNA Alkylation Assay

-

Objective: To identify and quantify the DNA adducts formed upon exposure to the agent.

-

Methodology:

-

Incubation: Double-stranded calf thymus DNA or human blood is incubated with a radiolabeled version (e.g., ³⁵S) of the sulfur mustard analog in vitro.[15]

-

Degradation: Following incubation, the DNA is enzymatically degraded to its constituent nucleosides/bases.[15]

-

Depurination: A mild depurination step is often included to release alkylated purine (B94841) bases.[15]

-

Analysis: The resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate the different adducts.[15]

-

Identification: Peaks are identified by co-elution with synthetic standards and confirmed using mass spectrometry (MS) and electronic spectra.[15]

-

Caption: Experimental workflow for DNA adduct analysis.

Protocol: Assessment of Skin Injury in a Mouse Model

-

Objective: To evaluate the vesicant properties and inflammatory response in vivo.

-

Methodology:

-

Animal Model: SKH-1 hairless mice are commonly used.[6]

-

Application: A defined dose of the sulfur mustard analog (e.g., dissolved in a solvent like acetone) is applied topically to the dorsal skin of the mice.[6]

-

Time Course: Skin samples are collected at various time points post-exposure (e.g., 9, 12, 24, 48 hours).[6]

-

Analysis:

-

Western Blotting: Skin tissue lysates are analyzed for markers of DNA damage (e.g., phosphorylated H2A.X) and inflammation.[6]

-

Immunohistochemistry (IHC): Skin sections are stained to visualize the localization of specific protein markers within the tissue layers.[6]

-

Histopathology: Microscopic examination of tissue sections to observe pathological changes, such as epidermal-dermal separation (microvesication).[6]

-

-

Conclusion

This compound serves as a crucial analog for studying the chemical and biological effects of sulfur mustard. Its mechanism of action is centered on its potent DNA alkylating ability, leading to cytotoxicity, inflammation, and oxidative stress. Understanding these pathways is essential for the development of effective medical countermeasures, including antioxidants and DNA repair modulators, to mitigate the severe injuries caused by this class of chemical warfare agents. Further research using the outlined experimental approaches can provide deeper insights into its specific toxicokinetics and toxicodynamics.

References

- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 5. 1,4-bis (2-chloroethylthio)-n-butane - Wikidata [wikidata.org]

- 6. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. This compound [webbook.nist.gov]

- 10. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE CAS#: 142868-93-7 [m.chemicalbook.com]

- 11. PubChemLite - 1,4-bis(2-chloroethylthio)-n-butane (C8H16Cl2S2) [pubchemlite.lcsb.uni.lu]

- 12. osti.gov [osti.gov]

- 13. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A role for mitochondrial oxidative stress in sulfur mustard analog 2-chloroethyl ethyl sulfide-induced lung cell injury and antioxidant protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells : 2-CEES induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 142868-93-7

COMPOUND IDENTIFICATION: 1,4-Bis(2-chloroethylthio)butane

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential applications of this compound (CAS Number 142868-93-7). The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Chemical and Physical Properties

This compound is an organosulfur compound and a structural analogue of sulfur mustard.[1][2] Its chemical structure features a butane (B89635) backbone with two 2-chloroethylthio substituents. This bifunctional nature is key to its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,4-bis(2-chloroethylsulfanyl)butane | [2] |

| CAS Number | 142868-93-7 | [2] |

| Molecular Formula | C₈H₁₆Cl₂S₂ | [2] |

| Molecular Weight | 247.3 g/mol | [2] |

| Canonical SMILES | C(CCSCCCl)CSCCCl | [2] |

| Calculated LogP | 3.4 | [2] |

| Calculated Molar Refractivity | 65.5 cm³ | [2] |

| Calculated Polar Surface Area | 50.6 Ų | [2] |

Synthesis and Analysis

Due to its classification as a chemical warfare agent analogue, detailed and published experimental protocols for the synthesis and analysis of this compound are scarce.[2][3] However, based on the synthesis of other sulfur mustards and related compounds, a plausible synthetic route and analytical workflow can be described.

The synthesis of bis(2-chloroethylthio)alkanes can be generalized from methods used for sulfur mustard.[4][5] A common approach involves the reaction of a corresponding diol with a chlorinating agent or the reaction of a dithiol with a chloro-substituted precursor.

Experimental Protocol: Synthesis of this compound from 1,4-Butanedithiol (B72698)

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanedithiol in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether.

-

Addition of Base: Cool the solution in an ice bath and slowly add two equivalents of a non-nucleophilic base, such as triethylamine, to deprotonate the thiol groups, forming the corresponding dithiolate.

-

Addition of Chloro-precursor: While maintaining the cold temperature, add a solution of 2-chloroethyl vinyl ether (or a similar 2-chloroethylating agent) dropwise from the dropping funnel.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours to ensure the completion of the nucleophilic substitution reaction.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

The analysis of sulfur mustards and their analogues is typically performed using gas chromatography-mass spectrometry (GC-MS) due to the volatility and characteristic fragmentation patterns of these compounds.[6]

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Prepare a dilute solution of the compound in a high-purity organic solvent, such as hexane (B92381) or dichloromethane. For biological samples, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte from the matrix.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at a temperature of 250 °C.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap, scanning a mass range of m/z 50-400.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantify using a calibration curve prepared with certified reference standards.

Biological Activity and Mechanism of Action

This compound is a potent vesicant and cytotoxic agent, with its biological activity stemming from its nature as a bifunctional alkylating agent.[7][8]

The mechanism of action is analogous to that of sulfur mustard.[9] The process is initiated by an intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a highly reactive cyclic sulfonium (B1226848) ion.[3][9] This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) residues in DNA.[1]

Being a bifunctional agent, both 2-chloroethylthio arms can undergo this reaction, leading to the formation of monoadducts and, more critically, inter- and intrastrand cross-links in the DNA.[10] These cross-links are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7]

The primary toxicological effect of this compound is its vesicant action, causing severe blistering of the skin and damage to mucous membranes, particularly in the eyes and respiratory tract.[11][12] The cellular response to the extensive DNA damage includes the activation of DNA repair pathways.[10] However, the high level of damage often overwhelms these repair mechanisms, leading to programmed cell death (apoptosis).[3]

Uses and Research Applications

The predominant context for this compound is as a chemical warfare agent, and it is listed as a Schedule 1 chemical, indicating a high potential for use as a weapon with limited legitimate uses.[13][14]

Despite its toxicity, the unique reactivity of sulfur mustard analogues provides potential, albeit largely unexplored, avenues for research:

-

Probes for DNA Damage and Repair Studies: As potent DNA alkylating agents, these compounds can be used in controlled laboratory settings to induce specific types of DNA damage, allowing for the study of cellular DNA repair mechanisms.[10]

-

Development of Medical Countermeasures: Understanding the toxicology of this compound and its analogues is crucial for the development of effective antidotes and treatments for exposure to vesicant agents.[15]

-

Anticancer Drug Development: The principle of DNA alkylation by nitrogen mustards, relatives of sulfur mustards, has been successfully applied in cancer chemotherapy.[1] While highly toxic, the 2-chloroethylthio moiety could potentially be incorporated into novel drug delivery systems or targeted therapies to selectively damage cancer cells. However, no such applications for this compound have been reported.

References

- 1. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Mustard gas - Wikipedia [en.wikipedia.org]

- 8. Vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. DNA repair mechanisms in response to genotoxicity of warfare agent sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Toxicity of vesicant agents scheduled for destruction by the Chemical Stockpile Disposal Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometric analysis of adducts of sulfur mustard analogues to human plasma proteins: approach towards chemical provenancing in biomedical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometric analysis of adducts of sulfur mustard analogues to human plasma proteins: approach towards chemical provenancing in biomedical samples - ProQuest [proquest.com]

- 15. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Bis(2-chloroethylthio)butane and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 1,4-Bis(2-chloroethylthio)butane. Therefore, this guide relies on data from closely related sulfur mustard analogs, primarily bis(2-chloroethyl)sulfide (sulfur mustard, HD) and 2-chloroethyl ethyl sulfide (B99878) (CEES), to provide a comprehensive overview of its expected properties and biological effects. This extrapolation is clearly noted throughout the document.

Introduction

This compound is an organosulfur compound and a structural analog of sulfur mustard, a potent vesicant (blistering agent) used as a chemical warfare agent.[1][2] Due to its classification as a chemical weapon, detailed research on this specific compound is sparse in open literature.[1][2] This guide provides a technical overview of its known properties and extrapolates its likely chemical and biological behavior based on the extensive research conducted on sulfur mustard and its surrogates. This information is intended for researchers, scientists, and drug development professionals who may encounter this class of compounds in toxicological studies, development of medical countermeasures, or related research fields.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Where experimental data for the target compound is unavailable, information for sulfur mustard is provided for comparison.

| Property | This compound | Bis(2-chloroethyl)sulfide (Sulfur Mustard) |

| Molecular Formula | C8H16Cl2S2[1][3] | C4H8Cl2S |

| Molecular Weight | 247.25 g/mol [3] | 159.08 g/mol |

| CAS Number | 142868-93-7[1][3] | 505-60-2 |

| Appearance | Not specified; likely an oily liquid[1][2] | Colorless to pale yellow oily liquid[4] |

| Odor | Not specified; likely garlic- or mustard-like[1][2] | Faint garlic or mustard odor[4] |

| Water Solubility | Data unavailable | Low |

| Reactivity | Reacts with water.[1] No rapid reaction with air or water is reported.[1][2] Classified as a halogenated organic compound, organic sulfide, and strong reducing agent.[1][2] | Hydrolyzes in water. Alkylating agent that reacts with a wide range of biological macromolecules. |

Synthesis

A plausible, though unverified, synthesis for this compound would involve the reaction of 1,4-butanedithiol (B72698) with 2-chloroethanol, followed by chlorination of the resulting diol.

Toxicological Profile and Mechanism of Action

As an analog of sulfur mustard, this compound is expected to exhibit similar toxicological properties and mechanisms of action. Sulfur mustards are potent alkylating agents that cause severe damage to the skin, eyes, and respiratory tract.[4]

General Toxicology

Exposure to sulfur mustard analogs leads to a delayed onset of symptoms, typically appearing 2-24 hours after contact.[4] The primary effects include:

-

Dermal: Erythema (reddening), inflammation, and the formation of large, painful blisters (vesication).[4]

-

Ocular: Lachrymation (tearing), conjunctivitis, and corneal damage.[4]

-

Respiratory: Damage to the upper and lower respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema.[4]

-

Systemic: At high doses, systemic effects can include bone marrow suppression, gastrointestinal damage, and central nervous system effects.[4]

Mechanism of Action

The toxicity of sulfur mustards is primarily attributed to their ability to act as bifunctional alkylating agents. The proposed mechanism involves the formation of a highly reactive cyclic sulfonium (B1226848) ion, which then alkylates a wide range of biological macromolecules, most notably DNA.[5]

dot digraph "Sulfur Mustard Mechanism of Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"1_4_Bis" [label="this compound\n(or Sulfur Mustard Analogs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonium_Ion" [label="Cyclic Sulfonium Ion\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkylation" [label="Alkylation of\nBiological Macromolecules", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Adducts &\nCross-linking", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular_Effects" [label="Cellular Effects", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis"]; "Inflammation" [label="Inflammation"]; "Tissue_Injury" [label="Tissue Injury\n(Vesication)"];

"1_4_Bis" -> "Sulfonium_Ion" [label="Intramolecular\ncyclization"]; "Sulfonium_Ion" -> "Alkylation"; "Alkylation" -> "DNA_Damage"; "DNA_Damage" -> "Cellular_Effects"; "Cellular_Effects" -> "Apoptosis"; "Cellular_Effects" -> "Inflammation"; "Inflammation" -> "Tissue_Injury"; } }

Figure 1: Simplified signaling pathway for the mechanism of action of sulfur mustard analogs.

The alkylation of DNA by sulfur mustards can lead to the formation of DNA adducts and inter- and intra-strand cross-links.[5] This DNA damage can, in turn, trigger a cascade of cellular events, including cell cycle arrest, activation of DNA repair pathways, and, if the damage is too severe, apoptosis (programmed cell death).[6][7] The inflammatory response to this cellular damage is a key contributor to the observed tissue injury and blistering.[7]

Recent research on sulfur mustard analogs like 2-chloroethyl ethyl sulfide (CEES) has also highlighted the role of oxidative stress in their toxicity.[8] Exposure to these agents can lead to the generation of reactive oxygen species (ROS) and depletion of intracellular antioxidants, such as glutathione.[7][8] This oxidative stress contributes to mitochondrial dysfunction and further exacerbates DNA damage and inflammation.[8]

Experimental Protocols

Due to the hazardous nature of this compound and the lack of specific published protocols, the following are generalized experimental methodologies for the analysis and study of sulfur mustard and its analogs. These protocols should only be performed in appropriately equipped laboratories with stringent safety protocols in place.

Analytical Detection

The detection and quantification of sulfur mustard and its metabolites are crucial for monitoring exposure and for forensic analysis. A common approach involves gas chromatography-mass spectrometry (GC-MS).

Protocol: Detection of Sulfur Mustard Analogs in Biological Samples by GC-MS

-

Sample Preparation:

-

Urine or blood plasma samples are collected from potentially exposed individuals.

-

For the analysis of metabolites, an enzymatic or acid hydrolysis step may be required to release conjugated forms.

-

The sample is then subjected to liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest. Dichloromethane is a commonly used solvent for extraction.[9]

-

-

Derivatization (Optional but often necessary for improved volatility and detection):

-

The extracted analytes may be derivatized to enhance their chromatographic properties.

-

-

GC-MS Analysis:

-

The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

-

The separated compounds are then introduced into a mass spectrometer for detection and identification. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of analytical standards. Isotope-labeled internal standards are often used to correct for variations in extraction efficiency and instrument response.

-

dot digraph "GCMS_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,5", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Sample" [label="Biological Sample\n(Urine, Blood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Extraction\n(LLE or SPE)"]; "Derivatization" [label="Derivatization\n(Optional)"]; "GC" [label="Gas Chromatography\n(Separation)"]; "MS" [label="Mass Spectrometry\n(Detection)"]; "Data" [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "Extraction"; "Extraction" -> "Derivatization"; "Derivatization" -> "GC"; "GC" -> "MS"; "MS" -> "Data"; }

Figure 2: A generalized workflow for the detection of sulfur mustard analogs by GC-MS.

In Vitro Cellular Assays

Studying the cellular effects of sulfur mustard analogs is essential for understanding their mechanisms of toxicity and for the development of medical countermeasures.

Protocol: Assessment of Cytotoxicity in Cell Culture

-

Cell Culture:

-

Human cell lines, such as keratinocytes (for skin toxicity) or bronchial epithelial cells (for respiratory toxicity), are cultured under standard conditions.

-

-

Exposure:

-

Cells are treated with varying concentrations of the sulfur mustard analog (e.g., CEES as a surrogate) for different durations. Appropriate solvent controls are included.

-

-

Cytotoxicity Assay:

-

Cell viability is assessed using a standard method, such as the MTT assay or a lactate (B86563) dehydrogenase (LDH) release assay.

-

The assay measures the metabolic activity of the cells or the release of LDH from damaged cells, respectively, providing a quantitative measure of cell death.

-

-

Data Analysis:

-

The results are used to determine the concentration- and time-dependent toxicity of the compound and to calculate metrics such as the IC50 (the concentration that inhibits 50% of the cell population).

-

Conclusion

This compound is a hazardous chemical warfare agent with properties and a mechanism of action that are expected to be very similar to those of sulfur mustard. While specific data for this compound is limited, the extensive body of research on sulfur mustard and its analogs provides a strong foundation for understanding its potential toxicological effects. The primary mechanism of toxicity involves the alkylation of DNA and other macromolecules, leading to cellular damage, inflammation, and tissue injury. Further research on this specific analog, conducted under appropriate safety conditions, is necessary to fully characterize its unique properties and to develop targeted medical countermeasures. Researchers and drug development professionals should approach this and related compounds with extreme caution, adhering to all relevant safety and regulatory guidelines.

References

- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Bis(2-chloroethyl)sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. brieflands.com [brieflands.com]

- 6. Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells : 2-CEES induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A role for mitochondrial oxidative stress in sulfur mustard analog 2-chloroethyl ethyl sulfide-induced lung cell injury and antioxidant protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentrations of mustard gas [bis(2-chloroethyl)sulfide] in the tissues of a victim of a vesicant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,4-Bis(2-chloroethylthio)butane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4-Bis(2-chloroethylthio)butane is a bifunctional alkylating agent and a structural analog of sulfur mustard.[1][2][3] Its chemical properties and biological activity are of considerable interest in the fields of toxicology, pharmacology, and drug development. Understanding its solubility is paramount for a variety of applications, including the preparation of standardized solutions for in vitro and in vivo studies, formulation development, and the design of purification and analytical methods.

This guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound in relevant organic solvents.

Current State of Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in organic solvents. General statements indicate that sulfur mustard and its analogs are soluble in many common organic solvents and lipids.[4][5][6] However, for precise experimental design and regulatory purposes, empirically determined quantitative values are essential.

Quantitative Solubility Data Framework

To facilitate systematic data collection and comparison, the following table structure is recommended for organizing experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||||

| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric |

Molecular Weight of this compound: 247.25 g/mol [1][7]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol provides a detailed methodology for its application to this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Alternative and High-Throughput Solubility Assays

For earlier stages of drug discovery or when sample availability is limited, kinetic solubility methods can be employed. These methods are typically faster but may not represent true thermodynamic equilibrium. Techniques such as nephelometry, which measures turbidity upon precipitation from a DMSO stock solution, can provide rapid solubility estimates.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently sparse, this guide provides the necessary framework for researchers to systematically and accurately determine these crucial parameters. The outlined shake-flask protocol, coupled with a structured approach to data presentation, will enable the generation of a robust and comparable solubility dataset. This information is indispensable for advancing research and development involving this important sulfur mustard analog.

References

- 1. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Sulfur Mustard | C4H8Cl2S | CID 10461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Hydrolytic Stability of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of 1,4-Bis(2-chloroethylthio)butane, a sulfur mustard analog. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the well-documented hydrolysis mechanisms of closely related structures, such as sulfur mustard (bis(2-chloroethyl) sulfide). This document outlines the probable hydrolytic degradation pathway, proposes a detailed experimental protocol for its kinetic analysis based on OECD guidelines, and presents a framework for data interpretation. The information herein is intended to support research, decontamination, and drug development efforts involving this class of compounds.

Introduction

This compound is an organosulfur compound and a structural analog of sulfur mustard, a potent chemical warfare agent. Its chemical structure, featuring two 2-chloroethylthioether moieties, suggests a high degree of reactivity, particularly towards nucleophilic substitution reactions such as hydrolysis. Understanding the hydrolytic stability of this compound is crucial for assessing its environmental fate, developing effective decontamination strategies, and for the handling and formulation of related compounds in therapeutic applications.

The hydrolysis of sulfur mustards is known to proceed through a mechanism involving neighboring group participation by the sulfur atom, leading to the formation of a cyclic sulfonium (B1226848) ion. This intermediate is then attacked by water to yield the corresponding hydroxylated product. The rate of this reaction is a critical parameter for determining the persistence of the compound in aqueous environments.

Proposed Hydrolytic Degradation Pathway

The hydrolysis of this compound is expected to proceed via a two-step intramolecular nucleophilic substitution (SN1) mechanism, analogous to that of sulfur mustard. The key features of this pathway are:

-

Anchimeric Assistance: The sulfur atom, acting as an internal nucleophile, attacks the β-carbon, displacing the chloride ion and forming a highly reactive cyclic episulfonium ion (also referred to as a thiiranium ion) intermediate.

-

Stepwise Reaction: The hydrolysis is expected to occur in two consecutive steps, with the first chloroethyl group hydrolyzing to a hydroxyethyl (B10761427) group, followed by the hydrolysis of the second.

-

pH Independence: The rate-determining step, the formation of the sulfonium ion, is generally independent of pH in neutral and acidic conditions.[1]

The overall reaction is the substitution of the two chlorine atoms with hydroxyl groups, yielding 1,4-Bis(2-hydroxyethylthio)butane and hydrochloric acid.

Quantitative Data on Hydrolytic Stability

| pH | Temperature (°C) | Half-life (t1/2) | First-Order Rate Constant (k) | Analytical Method | Reference |

| 4.0 | 25 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |

| 7.0 | 25 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |

| 9.0 | 25 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |

| 7.0 | 37 | Data not available | Data not available | HPLC-UV/MS | (Future Study) |

Experimental Protocol for Determining Hydrolytic Stability

The following detailed methodology is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".[2][3][4] This protocol is designed to determine the rate of hydrolytic degradation of this compound in aqueous solutions at various pH values and temperatures.

Materials and Reagents

-

This compound (high purity)

-

1,4-Bis(2-hydroxyethylthio)butane (for analytical standard)

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions (pH 4, 7, and 9), sterile-filtered[5]

-

pH 4.0: 0.05 M Potassium hydrogen phthalate

-

pH 7.0: 0.05 M Potassium dihydrogen phosphate (B84403) and sodium hydroxide

-

pH 9.0: 0.05 M Borax and hydrochloric acid

-

-

Acetonitrile or other suitable organic solvent (HPLC grade)

-

Constant temperature incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

pH meter calibrated with standard buffers

-

Sterile glassware

Experimental Workflow

Procedure

-

Preparation of Test Solutions:

-

Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

In triplicate for each pH, add a small volume of the stock solution to the sterile buffer solutions (pH 4, 7, and 9) to achieve a final concentration that is less than half the saturation concentration and results in a final organic solvent concentration of less than 1%.[5]

-

Prepare analytical standards of the parent compound and the expected hydrolysis product, 1,4-Bis(2-hydroxyethylthio)butane, in the same buffer/solvent matrix.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 37°C).[6]

-

At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected rate of hydrolysis, with more frequent sampling in the initial phase.

-

-

Analytical Method:

-

The concentration of this compound and the formation of 1,4-Bis(2-hydroxyethylthio)butane should be monitored using a suitable analytical method, such as reversed-phase HPLC with UV or MS detection.

-

The method should be validated for linearity, accuracy, and precision.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time.

-

If the plot is linear, the hydrolysis follows first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope of the regression line.

-

The half-life (t1/2) can be calculated using the following equation:

-

t1/2 = ln(2) / k

-

-

Conclusion

While direct experimental data on the hydrolytic stability of this compound is currently lacking, its structural similarity to sulfur mustard provides a strong basis for predicting its hydrolytic behavior. The proposed SN1 mechanism involving an episulfonium ion intermediate suggests that the compound will undergo hydrolysis to 1,4-Bis(2-hydroxyethylthio)butane. The provided experimental protocol, based on established OECD guidelines, offers a robust framework for researchers to quantitatively determine the hydrolysis kinetics of this compound. Such data is essential for a comprehensive understanding of its properties and for ensuring its safe handling and effective application or remediation.

References

- 1. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. files.chemicalwatch.com [files.chemicalwatch.com]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

Navigating the Thermal Degradation of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis: Structural Similarities and Expected Reactivity

1,4-Bis(2-chloroethylthio)butane shares the same reactive 2-chloroethylthio functional group as sulfur mustard. This functional group is the primary driver of the chemical reactivity and toxicity of these compounds. Therefore, it is anticipated that this compound will undergo thermal decomposition through similar mechanisms to sulfur mustard, including C-S bond cleavage, intramolecular cyclization, and elimination reactions. The central butane (B89635) linker in this compound may influence the decomposition kinetics and product distribution compared to the simple thioether bond in sulfur mustard.

Thermal Decomposition of Sulfur Mustard: A Model System